molecular formula C21H17IN2O2 B5554506 2-hydroxy-N'-(3-iodobenzylidene)-2,2-diphenylacetohydrazide

2-hydroxy-N'-(3-iodobenzylidene)-2,2-diphenylacetohydrazide

Cat. No. B5554506
M. Wt: 456.3 g/mol
InChI Key: NHUAEMXYKCCOAY-HZHRSRAPSA-N
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Description

    • This compound is a hydrazone derivative, a class of compounds known for their diverse chemical and biological properties. Hydrazones are often used in the synthesis of various heterocyclic compounds and have applications in different fields due to their chemical properties.
  • Synthesis Analysis:

    • The synthesis of similar hydrazone compounds often involves the reaction of benzaldehydes with hydrazides in the presence of suitable solvents and catalysts. For instance, Naganagowda et al. (2011) and (2014) describe the synthesis of closely related hydrazones using benzaldehydes and benzothiophene-carbohydrazide in ethanol with acetic acid as a catalyst (Naganagowda et al., 2014).
  • Molecular Structure Analysis:

    • The molecular structure of hydrazones, including the 2-hydroxy-N'-(3-iodobenzylidene) derivative, can be elucidated using spectroscopic methods such as IR, NMR, and UV-vis spectroscopies. Tamer et al. (2014) conducted a detailed vibrational analysis of a similar compound using density functional theory (DFT), providing insights into the molecular structure and electronic transitions (Tamer, Avcı, & Atalay, 2014).
  • Chemical Reactions and Properties:

    • The chemical reactivity and properties of hydrazones are influenced by their molecular structure, as demonstrated by Karrouchi et al. (2021) in their study on the synthesis and characterization of a similar hydrazone compound (Karrouchi et al., 2021).
  • Physical Properties Analysis:

    • The physical properties, such as melting points and solubility, of hydrazones can be determined experimentally. These properties are crucial for understanding the compound's behavior in various environments and applications.
  • Chemical Properties Analysis:

    • The chemical properties, including reactivity, stability, and potential applications, are closely linked to the molecular structure and electronic characteristics of the compound. Studies like those conducted by Tamer et al. (2014) and Karrouchi et al. (2021) provide a deeper understanding of these aspects.

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of Schiff base compounds and their derivatives, which are recognized for their broad spectrum of biological activities. For instance, the synthesis and characterization of related Schiff base compounds have been reported, revealing their potential as bioactive molecules due to their antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds also demonstrate significant interactions with DNA, suggesting potential applications in molecular biology and pharmacology (Sirajuddin et al., 2013).

Antioxidant Properties

Some derivatives have been synthesized to assess their antioxidant capabilities. For example, compounds synthesized from reactions involving substituted hydrazides showed significant free-radical scavenging ability, highlighting their potential as antioxidants in pharmaceutical and food industries (Ali, 2015).

Antimicrobial Activity

The antimicrobial activity of Schiff base compounds derived from hydrazide and their vanadium(V) complexes has been evaluated, showing effectiveness against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (He et al., 2018).

Antitumor and Antiproliferative Activity

Studies on the antitumor potential of acylhydrazone derivatives, including those similar to 2-hydroxy-N'-(3-iodobenzylidene)-2,2-diphenylacetohydrazide, have shown promising results. Certain derivatives exhibited potent cytotoxicity against cancer cell lines, suggesting their potential as antitumor agents (Congiu & Onnis, 2013).

Molecular Docking Studies

Molecular docking studies of related compounds have provided insights into their potential interactions with biological targets, suggesting the feasibility of designing new molecules with specific biological activities. Such studies are crucial for the development of new therapeutic agents (Karrouchi et al., 2021).

properties

IUPAC Name

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O2/c22-19-13-7-8-16(14-19)15-23-24-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUAEMXYKCCOAY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide

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